molecular formula C₁₄H₁₉N₅O₆ B1142407 N-Isobutyrylguanosine CAS No. 64350-24-9

N-Isobutyrylguanosine

Cat. No. B1142407
CAS RN: 64350-24-9
M. Wt: 353.33
InChI Key:
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Description

Synthesis Analysis

The synthesis of N-Isobutyrylguanosine derivatives has been explored in various studies. For example, one efficient synthesis approach described the alkylation of N2-isobutyryl-3′-O-levulinyl-5′-O-dimethoxytrityl-2′-deoxyguanosine with 4-nitrophenylethanol, showcasing the chemical versatility of this compound (Guzaev, 1992). Additionally, studies have focused on the synthesis of 8-fluoro derivatives, highlighting the compound's reactivity and potential for further modification (Solodinin et al., 2020).

Molecular Structure Analysis

Investigations into the molecular structure of N-Isobutyrylguanosine have revealed the presence of tautomers, which are isomers that readily interconvert by the transfer of an atom or a group within the molecule. A study identified two tautomers of N2-Isobutyrylguanine in a nearly 1:1 ratio using NMR spectroscopy, providing insight into the dynamic nature of this compound's structure (Yang et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of N-Isobutyrylguanosine have been explored through its interactions and reactions with other compounds. For example, the kinetics of deacylation have been studied, showing how N-Isobutyrylguanosine can be deblocked under specific conditions, indicating its potential for controlled release in synthetic applications (Liguori et al., 1994).

Scientific Research Applications

  • Antineoplastic Activity : N2-Isobutyryl-2'-deoxyguanosine-N7-cyanoborane derivatives have shown potent antineoplastic properties, effective against human tissue culture tumor cells such as leukemia, uterine carcinoma, colon adenocarcinoma, osteosarcoma, and glioma. These compounds inhibit DNA and RNA synthesis in L1210 cells and affect purine synthesis at regulatory sites like PRPP amidotransferase and IMP dehydrogenase (Sood, Shaw, Spielvogel, Hall, Chi, & Hall, 1992).

  • Inhibition of G-Tetrad Formation : S6-(cyanoethyl)-N2-isobutyryl-2'-deoxy-6-thioguanosine, derived from N-Isobutyrylguanosine, has been used in G-rich triple-helix-forming oligonucleotides. It effectively inhibits G-tetrad formation in these oligonucleotides, which is crucial in facilitating triple-helix formation (Rao, Durland, Seth, Myrick, Bodepudi, & Revankar, 1995).

  • Bioengineering Applications : Poly(N-isopropyl acrylamide) (pNIPAM), which utilizes N-Isobutyrylguanosine derivatives, has been widely used for bioengineering applications, particularly for the nondestructive release of biological cells and proteins. It has applications in studying the extracellular matrix, cell sheet engineering, tissue transplantation, formation of tumor-like spheroids, and the study of bioadhesion and bioadsorption (Cooperstein & Canavan, 2010).

  • Tautomerism Studies : N2-Isobutyrylguanine, a related compound, has been studied for its tautomerism. The observation of guanine tautomers directly by NMR spectroscopy has provided insights into the structural behavior of guanine derivatives, which is fundamental for understanding their biological functions (Yang, Li, Simionescu, & Yan, 2013).

  • Synthesis and Modification in Supramolecular Structures : Isoguanosine, an isomer of guanosine and structurally related to N-Isobutyrylguanosine, has shown potential in applications like ionophores, genetics, gel formation, and cancer treatment. Its ability to form various supramolecular structures has been a subject of study (Ding, Tang, Ni, Liu, Zhao, & Chen, 2020).

Safety And Hazards

Future Directions

Currently, there is no specific information available about the future directions of N-Isobutyrylguanosine research.


Relevant Papers
There are several peer-reviewed papers and technical documents related to N-Isobutyrylguanosine available at Sigma-Aldrich
24.


Please note that this information is based on the available resources and might not be fully comprehensive or up-to-date.


properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O6/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24)/t6-,8-,9-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTYJSXVUGJSGM-HTVVRFAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347293
Record name N-Isobutyrylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isobutyrylguanosine

CAS RN

64350-24-9
Record name N-Isobutyrylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
82
Citations
E OHTSUKA, T WAKABAYASHI, S TANAKA… - Chemical and …, 1981 - jstage.jst.go.jp
… Nitrobenzyl) derivatives of uridine, cytidine, adenosine and guanosine were synthesized by treatment of uridine, N—benzoylcytidine, N—benzoyladenosine and N-isobutyrylguanosine, …
Number of citations: 26 www.jstage.jst.go.jp
E Ohtsuka, K Fujiyama, M Ikehara - Nucleic Acids Research, 1981 - academic.oup.com
… The 3'-phosphates of the pentanucleotides , except for the GUCGG block where 2'-0-benzoyl 3'-0-(o-nitrobenzyl) N-isobutyrylguanosine was used, were protected with pchlorophenyl …
Number of citations: 27 academic.oup.com
E OHTSUKA, E NAKAGAWA, T TANAKA… - Chemical and …, 1978 - jstage.jst.go.jp
… In order to increase the stability of the 2’—O4acyl group we have benzoylated the 2’—hydroxyl function and 5’—O—monomethoxytrityl—2’-O-benzoyl-N-isobutyrylguanosine 3’—…
Number of citations: 31 www.jstage.jst.go.jp
M IKEHARA - Chemical and Pharmaceutical Bulletin, 1978 - jlc.jst.go.jp
… In order to increase the stability of the 2’—O4acyl group we have benzoylated the 2’—hydroxyl function and 5’—O—monomethoxytrityl—2’-O-benzoyl-N-isobutyrylguanosine 3’—…
Number of citations: 2 jlc.jst.go.jp
MCE Schwartz - 1992 - search.proquest.com
… Protected nucleosides, 5'-0-dimethoxytrityl-2'-0-(o-nitrobenzyloxymethyl) derivatives of uridine, 4-Ar-benzoylcytidine, 6-N-benzoyladenosine, and 2-N-isobutyrylguanosine, have been …
Number of citations: 3 search.proquest.com
E Ohtsuka, A Yamane, M Ikehara - Nucleic Acids Research, 1983 - academic.oup.com
… The 3'-terminal dirtier (13) was synthesized by using 2' ,3'-ethoxymethylidene-N-isobutyrylguanosine which was prepared by the similar procedure described for the corresponding 12 …
Number of citations: 39 academic.oup.com
TJ Miller - 1997 - search.proquest.com
… The required monomers, 5'-O-dimethoxytrityl-2'-O-(4-nitrobenzyloxymethyl) derivatives of uridine, 4-N-benzoylcytidine, 6-N-benzoyladenosine and 2-N-isobutyrylguanosine have been …
Number of citations: 2 search.proquest.com
E Ohtsuka, T Tanaka, S Tanaka… - Journal of the American …, 1978 - ACS Publications
… 2'-0-Benzoyl-iV-isobutyrylguanylyl-(3'-5')-2'-0-(o-mtrobenzyl)-N-isobutyrylguanosine 3'-Phosphorodianilidate [ *-(ßCyanoethyl) Ester] (7d). Pyridinium 5'-0-monotnethoxytrityl-2'-0benzoyl…
Number of citations: 52 pubs.acs.org
E Ohtsuka, T Tanaka, M Ikehara - Nucleic Acids Research, 1979 - academic.oup.com
… N,2', 3'-protected guanosine (13) was derived from 2'-0-(o-nitrobenzyl)-5'-0-monomethoxytrityl-N-isobutyrylguanosine (12) by acetylation and demonomethoxytritylation. …
Number of citations: 22 academic.oup.com
Y KAwASE, M KOIZUMI, S IwAI… - Chemical and …, 1989 - jstage.jst.go.jp
… -(o-chlorophenyl)phosphoro(3’15')2’-0-tetrahydrofurnnyl-N—isobutyrylguanosine-3’-0-(o-chlorophenyl)phosphate 5 '-0-Dimethoxytrityl-2 ’—0— tetrahydrofuranyl-N-isobutyrylguanosine …
Number of citations: 11 www.jstage.jst.go.jp

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